molecular formula C21H16BrN3O2 B2369225 7-((4-Bromophenyl)((3-hydroxypyridin-2-yl)amino)methyl)quinolin-8-ol CAS No. 496013-40-2

7-((4-Bromophenyl)((3-hydroxypyridin-2-yl)amino)methyl)quinolin-8-ol

Cat. No.: B2369225
CAS No.: 496013-40-2
M. Wt: 422.282
InChI Key: DHWYBHIHZZDTBZ-UHFFFAOYSA-N
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Description

7-((4-Bromophenyl)((3-hydroxypyridin-2-yl)amino)methyl)quinolin-8-ol is a useful research compound. Its molecular formula is C21H16BrN3O2 and its molecular weight is 422.282. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Applications

A study by Bolakatti et al. (2020) explored a series of novel benzo[d]thiazolyl substituted-2-quinolone hybrids, demonstrating significant anticancer activity against MCF-7 and WRL68 cancer cells. Compounds displayed promising binding interactions against the EGFR tyrosine kinase enzyme, with some also showing notable in vitro antibacterial activity against E. coli, suggesting potential for developing into anticancer or antimicrobial agents (Bolakatti et al., 2020).

Antimalarial Activity

Research by Werbel et al. (1986) focused on the synthesis and antimalarial activity of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides. These compounds showed potent antimalarial effects against Plasmodium berghei in mice, with potential for clinical trials in humans due to their excellent activity against resistant strains and favorable pharmacokinetic properties (Werbel et al., 1986).

Molecular Switches and Synthesis Methods

Georgiev et al. (2021) synthesized novel 7-hydroxyquinoline-based Schiff bases, which exhibited tautomeric bistability suitable for use as molecular switches. These findings are crucial for developing materials with applications in molecular electronics and photonics (Georgiev et al., 2021).

Corrosion Inhibition

A study by Rbaa et al. (2018) on novel 8-hydroxyquinoline derivatives demonstrated their efficacy as corrosion inhibitors for mild steel in hydrochloric acid. The research highlighted the potential of these compounds in protecting industrial materials against corrosion, contributing to longer material lifespans and reduced maintenance costs (Rbaa et al., 2018).

Properties

IUPAC Name

7-[(4-bromophenyl)-[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O2/c22-15-8-5-14(6-9-15)18(25-21-17(26)4-2-12-24-21)16-10-7-13-3-1-11-23-19(13)20(16)27/h1-12,18,26-27H,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWYBHIHZZDTBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)C(C3=CC=C(C=C3)Br)NC4=C(C=CC=N4)O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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